molecular formula C17H11NO3 B2966541 (2Z)-6-hydroxy-2-(1H-indol-5-ylmethylidene)-1-benzofuran-3(2H)-one CAS No. 1955564-23-4

(2Z)-6-hydroxy-2-(1H-indol-5-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No.: B2966541
CAS No.: 1955564-23-4
M. Wt: 277.279
InChI Key: IHZNIQMJLCILAJ-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The benzofuran portion of the molecule is also a common motif in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and stability would typically be determined experimentally .

Scientific Research Applications

Cognitive Enhancement and Antihypoxic Activities

Research has explored the antiamnestic (AA) and antihypoxic (AH) activities of compounds related to benzofuran and indole. One study found that a compound similar in structure to (2Z)-6-hydroxy-2-(1H-indol-5-ylmethylidene)-1-benzofuran-3(2H)-one exhibited significant AA and AH activities, surpassing the prototype compound used in the study (Ono et al., 1995).

Synthesis and Structural Studies

Several studies have focused on the synthesis of benzofuran and indole derivatives, which are key structures in various bioactive compounds and pharmaceuticals. These studies contribute to the understanding of the synthesis mechanisms and the structural analysis of related compounds (Kumar & Liu, 2006), (Deng & Meng, 2020).

Pharmaceutical Applications

Research into compounds structurally related to this compound has shown potential in various pharmaceutical applications. For example, certain derivatives have been evaluated for anti-cancer activities, highlighting the therapeutic potential of these compounds (Demirayak et al., 2015).

Material Science Applications

The synthesis of benzofuran derivatives has also been studied for their potential applications in material science. Research on the dielectric and thermal properties of polymers containing benzofuran units suggests potential applications in electronic materials (Çelik & Coskun, 2018).

Enzyme Inhibition and Biological Evaluation

Compounds related to this compound have been evaluated for their biological activities, including enzyme inhibition and anti-inflammatory properties. This research is crucial for understanding the biological effects and potential therapeutic applications of these compounds (Kumar et al., 2023).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many indole-containing compounds interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and would typically be determined through toxicological studies .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its properties for potential therapeutic applications .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-(1H-indol-5-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c19-12-2-3-13-15(9-12)21-16(17(13)20)8-10-1-4-14-11(7-10)5-6-18-14/h1-9,18-19H/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZNIQMJLCILAJ-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CN2)C=C1/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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